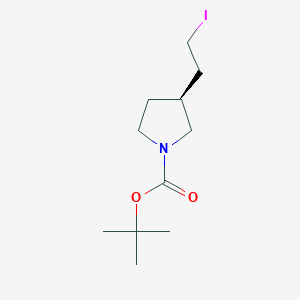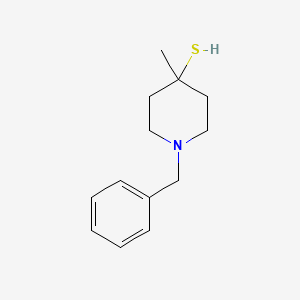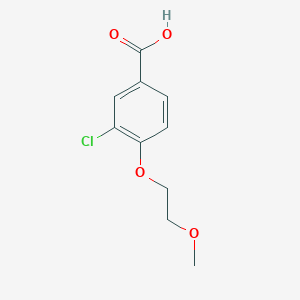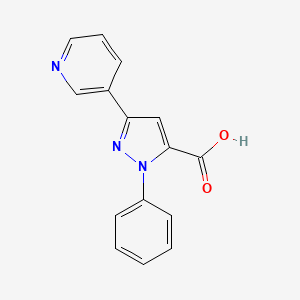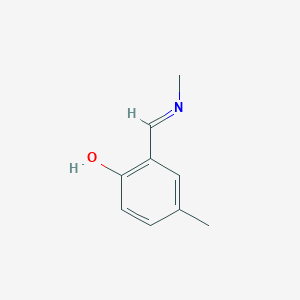
(E)-4-Methyl-2-((methylimino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]-: is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structure, which includes a methyl group and a methylimino group attached to the phenol ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]- typically involves the reaction of 4-methylphenol with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the methylimino group. The process can be summarized as follows:
Starting Materials: 4-methylphenol, formaldehyde, methylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The 4-methylphenol is first reacted with formaldehyde to form a hydroxymethyl derivative. This intermediate is then reacted with methylamine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the imino group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]- involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The imino group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
4-Methylphenol: Similar structure but lacks the imino group.
2-Methoxy-5-[(phenylamino)methyl]phenol: Contains a methoxy group and a phenylamino group, offering different reactivity and applications.
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Contains a methoxyphenyl group and a dimethylaniline group, used in different chemical contexts.
Uniqueness: PHENOL, 4-METHYL-2-[(E)-(METHYLIMINO)METHYL]- is unique due to the presence of both a methyl group and a methylimino group on the phenol ring. This combination of functional groups imparts distinctive chemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-methyl-2-(methyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(11)8(5-7)6-10-2/h3-6,11H,1-2H3 |
InChI Key |
HYERGRHEJJNGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


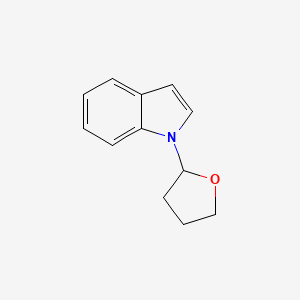

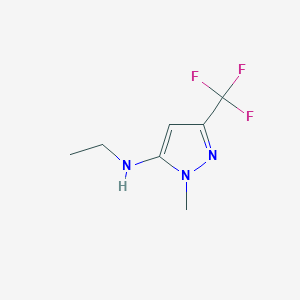

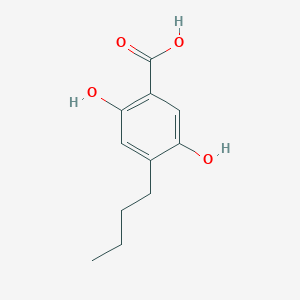
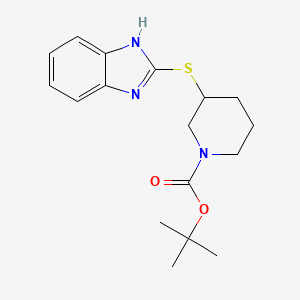
![3-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13967319.png)


